molecular formula C11H19NO3 B1517291 Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 2091951-57-2

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B1517291
CAS RN: 2091951-57-2
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl compounds are commonly used in organic chemistry due to their unique reactivity patterns . They are often used to implement steric congestion and conformational rigidity in organic and organometallic molecules . The tert-butyl group is a simple hydrocarbon moiety that has implications in chemical transformations, biosynthetic and biodegradation pathways .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butyl hydroperoxide as an oxidant . The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications .


Molecular Structure Analysis

The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . It exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .


Chemical Reactions Analysis

The tert-butyl group exhibits a unique reactivity pattern. It has been incorporated into a variety of (supra)molecular architectures for the development of highly efficient (opto)electronic materials .


Physical And Chemical Properties Analysis

Tert-butyl compounds are known for their high bond dissociation energy and limited accessibility . This makes them particularly useful in chemical reactions that require stability .

Scientific Research Applications

Synthesis Techniques and Applications

Stereoselective Syntheses :The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates their utility in generating cis and trans isomers with high yield and stereoselectivity. These compounds serve as valuable intermediates in the synthesis of diverse piperidine derivatives, indicating their broad applicability in creating stereoselectively defined structures for pharmaceutical research and development (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Inhibitor Synthesis :Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This highlights the compound's importance in the development of new therapeutic agents, showcasing its contribution to the advancement of medicinal chemistry and drug discovery processes (Chen Xin-zhi, 2011).

Fusion with Oxygen Heterocycles :The compound's reactivity with dimethylhydrazone and iodides of protected alcohols leads to the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. This process illustrates the compound's versatility in constructing complex bicyclic systems with high stereoselectivity, contributing to the synthesis of novel organic frameworks with potential pharmaceutical applications (Moskalenko & Boev, 2014).

3-Allylation and Synthon Preparation :Tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, synthesized through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent bromoalkylation, are promising synthons for the preparation of a wide array of piperidine derivatives. This showcases the compound's role in expanding the toolbox for organic synthesis, enabling the creation of structurally diverse and complex organic molecules (Moskalenko & Boev, 2014).

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, presence of other molecules) influence the compound’s efficacy and stability. For instance, pH variations can affect its solubility and bioavailability.

Safety and Hazards

Tert-butyl compounds can be hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate safety measures .

Future Directions

The tert-butyl group continues to be a subject of interest in various fields of chemistry and biology due to its unique properties and reactivity patterns . Future research may focus on further exploring its potential applications in the synthesis of complex molecular architectures .

properties

IUPAC Name

tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.